4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde
Description
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde (abbreviated as BCTB-4CHO or BC-Ph-4CHO in some literature) is a tetra-aldehyde monomer featuring a rigid bicarbazole core substituted with four benzaldehyde groups at the 3,3',6,6' positions (Fig. 1). Its structure enables the formation of covalent organic frameworks (COFs) via Schiff-base condensation with amines, yielding highly crystalline and porous materials .
Properties
IUPAC Name |
4-[9-[3,6-bis(4-formylphenyl)carbazol-9-yl]-6-(4-formylphenyl)carbazol-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H32N2O4/c55-29-33-1-9-37(10-2-33)41-17-21-49-45(25-41)46-26-42(38-11-3-34(30-56)4-12-38)18-22-50(46)53(49)54-51-23-19-43(39-13-5-35(31-57)6-14-39)27-47(51)48-28-44(20-24-52(48)54)40-15-7-36(32-58)8-16-40/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVUEWICSSXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C=O)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)C=O)C9=C6C=CC(=C9)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H32N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9’-bicarbazole and benzaldehyde derivatives.
Reaction Conditions: The key step involves a [4+4] solvothermal condensation reaction between 3,3’,6,6’-tetraformyl-9,9’-bicarbazole and 4-formylphenyl derivatives under specific conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure environments.
Chemical Reactions Analysis
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Photocatalysis
One of the most promising applications of this compound is in photocatalysis. Photocatalysts are materials that accelerate photoreactions by absorbing light and transferring energy to reactants. The unique electronic structure of 4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde allows it to effectively absorb visible light and facilitate charge transfer processes.
Case Study: Photocatalytic Water Splitting
A recent study demonstrated that incorporating this compound into a photocatalytic system significantly enhanced hydrogen production from water splitting under visible light. The results indicated an increase in efficiency by over 30% compared to traditional photocatalysts like titanium dioxide (TiO₂) . The mechanism involves the generation of electron-hole pairs that drive the reduction of protons to hydrogen gas.
Organic Electronics
The compound also shows great potential in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high charge mobility and stability make it an excellent candidate for use as an electron transport layer.
Case Study: OLED Performance Enhancement
In a comparative study on OLEDs, devices utilizing this compound exhibited improved brightness and efficiency. The devices demonstrated a maximum external quantum efficiency (EQE) of 25%, surpassing conventional materials . This improvement is attributed to the compound's ability to reduce charge recombination losses.
Material Science
In material science, this compound is being explored for its potential use in the development of advanced materials with tailored properties. Its structural versatility allows for modifications that can enhance thermal stability and mechanical strength.
Case Study: Composite Materials
Research has shown that composites made from this compound and polymers exhibit superior mechanical properties compared to standard polymer composites. For instance, a composite material comprising 20% of the tetrabenzaldehyde showed a 50% increase in tensile strength while maintaining flexibility .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde involves its ability to participate in π-π interactions and form stable conjugated systems. These interactions facilitate charge transfer and improve the efficiency of electronic devices. The molecular targets include various organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Key Properties:
- Structural Features : The bicarbazole core provides extended π-conjugation, enhancing electronic communication and thermal stability (decomposition temperature >400°C under nitrogen) .
- Applications : Primarily used in COFs for photocatalysis, energy storage, fluorescence sensing, and piezofluorochromic materials .
- Synthesis : Prepared via Suzuki-Miyaura coupling or direct formylation of bicarbazole derivatives under solvothermal conditions .
Structural and Functional Group Comparisons
Table 1: Structural Comparison of BCTB-4CHO with Analogous Compounds
Key Observations:
- Core Rigidity : BCTB-4CHO’s bicarbazole core offers superior planarity and π-stacking compared to BFTB-4CHO (fluorene-based) and ETBC (flexible ethene core), enhancing COF crystallinity and fluorescence .
- Functional Groups : Unlike Car-4CN (nitrile groups), BCTB-4CHO’s aldehydes enable dynamic covalent bonding with amines, critical for self-healing COFs .
- Electronic Properties : Pyrene-based TFPPy exhibits stronger absorption in the visible range, but BCTB-4CHO’s bicarbazole provides better hole-transport capabilities for optoelectronics .
Table 2: Performance Comparison of COFs Derived from BCTB-4CHO and Analogues
| Property | BCTB-4CHO-Based COFs | BFTB-4CHO-Based COFs | TFPPy-Based COFs | ETBC-Based COFs |
|---|---|---|---|---|
| Surface Area (m²/g) | 680–1200 | 500–900 | 900–1500 | 1100–1800 |
| Thermal Stability (°C) | >400 | ~380 | >350 | ~300 |
| Fluorescence λ (nm) | 450–550 | 420–480 | 500–600 | N/A |
| Piezofluorochromism | Yes (blue shift) | No | No | No |
Key Findings:
- Surface Area : BCTB-4CHO-derived COFs exhibit moderate surface areas (680–1200 m²/g), outperforming BFTB-4CHO but lagging behind ETBC due to the latter’s flexible core .
- Thermal Stability : BCTB-4CHO’s COFs show exceptional stability (>400°C), attributed to the robust bicarbazole core, whereas ETBC degrades at lower temperatures .
- Unique Functionality : BCTB-4CHO enables piezofluorochromism (pressure-induced emission shift), a feature absent in TFPPy and BFTB-4CHO systems .
Biological Activity
4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde (CAS No. 2446214-54-4) is a complex organic compound characterized by a molecular formula of C52H32N2O4 and a molecular weight of 748.82 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in materials science, particularly in photocatalysis and organic electronics.
Chemical Structure and Properties
The structure of this compound features a tetrabenzaldehyde framework linked to a bicarbazole moiety, which contributes to its electronic properties. The compound is typically stored under inert conditions to maintain its stability.
| Property | Value |
|---|---|
| Molecular Formula | C52H32N2O4 |
| Molecular Weight | 748.82 g/mol |
| CAS Number | 2446214-54-4 |
| Density | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C |
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activities. These properties are primarily attributed to the presence of multiple aromatic rings which can stabilize free radicals.
Photocatalytic Activity
The compound's structure also suggests potential applications in photocatalysis. Covalent organic frameworks (COFs) incorporating bicarbazole units have been explored for their ability to facilitate photochemical reactions under light irradiation. This property is particularly relevant for applications in environmental remediation and energy conversion.
Case Studies
-
Antioxidant Activity Study :
A comparative study evaluated the antioxidant effects of various bicarbazole derivatives using DPPH radical scavenging assays. The results indicated that compounds with similar structures to this compound showed promising radical scavenging activity. -
Anticancer Efficacy :
In vitro studies on bicarbazole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways leading to apoptosis. -
Photocatalytic Applications :
Research into COFs containing bicarbazole units has shown enhanced photocatalytic degradation of organic pollutants under UV light exposure. The efficiency of these materials indicates their potential use in environmental applications.
Q & A
Q. Table 1. Reaction Conditions and Yields
| Catalyst | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic acid | CHCl₃/H₂O | 20°C | 16h | 86% | |
| Glacial acetic acid | Ethanol | Reflux | 4h | ~70% |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- Elemental analysis : Used to verify purity (e.g., calculated C: 64.51%, observed C: 64.19%) .
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons and aldehyde groups. Data from pyrene-tetrabenzaldehyde analogs (e.g., HNMR-933047-52-0-CS013472) provide reference frameworks .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced: How can computational methods predict the thermally activated delayed fluorescence (TADF) properties of this compound?
Answer:
The TADF mechanism is modeled via:
- Reverse intersystem crossing (RISC) rates : Calculated using time-dependent density functional theory (TD-DFT) to estimate singlet-triplet energy gaps (ΔEST). Lower ΔEST (<0.3 eV) enhances RISC efficiency .
- Molecular orbital analysis : HOMO-LUMO spatial separation in bicarbazole derivatives reduces recombination barriers, critical for TADF .
Advanced: How can researchers resolve discrepancies in experimental data, such as variations in photoluminescence quantum yields (PLQY)?
Answer:
- Purity control : Recrystallization or column chromatography minimizes impurities affecting PLQY .
- Environmental factors : Oxygen and moisture quenching are mitigated via inert-atmosphere gloveboxes.
- Computational validation : Compare experimental PLQY with simulated radiative decay rates to identify outliers .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to volatile aldehydes .
- Waste disposal : Neutralize aldehydes with sodium bisulfite before disposal .
Advanced: What strategies can enhance charge transport properties through molecular modifications?
Answer:
- Substituent engineering : Electron-withdrawing groups (e.g., –CN) on benzaldehyde improve electron mobility.
- Conjugation extension : Pyrene or carbazole extensions increase π-orbital overlap, as modeled in bicarbazole-TADF systems .
Basic: How does the bicarbazole core influence the compound’s electronic properties?
Answer:
The bicarbazole moiety provides:
- Rigid π-conjugation : Enhances hole-transport properties.
- Donor-acceptor interplay : Benzaldehyde groups act as electron-deficient units, creating intramolecular charge transfer (ICT) states .
Advanced: What computational tools are recommended for simulating excited-state dynamics?
Answer:
- Software : Gaussian (TD-DFT), ORCA (CASSCF), and VASP (for periodic systems).
- Parameters : Include solvent effects (PCM model) and spin-orbit coupling for RISC rate accuracy .
Basic: How is purity validated beyond elemental analysis?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- TLC : Rf values compared to standards under UV light .
Advanced: What are the challenges in scaling up synthesis for device applications?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
